molecular formula C15H11Br2NO B1350610 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 85446-05-5

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No. B1350610
CAS RN: 85446-05-5
M. Wt: 381.06 g/mol
InChI Key: DGMRGIDWASSLGY-UHFFFAOYSA-N
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Patent
US08053436B1

Procedure details

At rt a solution of 3,6-dibromo-9H-carbazole (5.23 g, 16.10 mmol) in anhydrous THF (200 mL) is treated with NaH (0.703 g, 16.10 mmol, 55% in mineral oil) and a solution of (±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester (4.17 g, 16.10 mmol) in anhydrous THF (30 mL). After 16 hours of stirring at rt the reaction mixture is quenched with a saturated aqueous solution of sodium hydrogenocarbonate (200 mL). Extraction with Et2O (500 mL+2×250 mL), drying over MgSO4 and evaporation under reduced pressure gives a yellow solid. Flash chromatography on a 7×27 cm2 column of SiO2 using DCM/Petroleum Ether (1/1) gives the title compound (3.65 g, 9.58 mmol) as a white solid in a 59% yield.
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.703 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
(±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester
Quantity
4.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
DCM Petroleum Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[H-].[Na+].[CH2:18]1[CH2:22][O:21][CH2:20]C1>>[Br:15][C:10]1[CH:9]=[CH:8][C:7]2[N:6]([CH2:18][CH:22]3[CH2:20][O:21]3)[C:5]3[C:13]([C:12]=2[CH:11]=1)=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3 |f:1.2|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
0.703 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
(±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester
Quantity
4.17 g
Type
reactant
Smiles
Step Three
Name
DCM Petroleum Ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 16 hours of stirring at rt the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched with a saturated aqueous solution of sodium hydrogenocarbonate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
Extraction with Et2O (500 mL+2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4 and evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a yellow solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC1OC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.58 mmol
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.